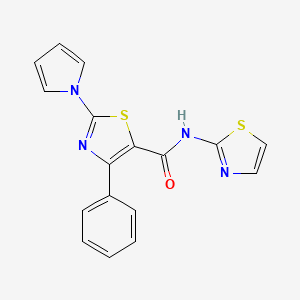![molecular formula C18H17BrN2O2 B10988064 2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10988064.png)
2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide: , also known by its systematic name ethyl 2-(5-bromo-1H-indol-1-yl)propanoate , is a chemical compound with the molecular formula C13H14BrNO2 . It combines an indole ring, a bromine atom, and an acetamide group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is the reaction between 5-bromoindole and ethyl 2-bromoacetate . The bromoacetate group is then hydrolyzed to form the acetamide moiety. The overall reaction can be represented as follows:
5-bromoindole+ethyl 2-bromoacetate→this compound
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or dichloromethane) with a base (such as potassium carbonate) to facilitate the esterification and subsequent hydrolysis.
Industrial Production Methods: While industrial-scale production methods may differ, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Esterification: Formation of the ester linkage during synthesis.
Hydrolysis: Conversion of the ester group to the acetamide group.
Substitution: Bromine substitution reactions due to the presence of the bromine atom.
Base: Used for esterification and hydrolysis.
Solvents: Ethanol, dichloromethane, or other suitable solvents.
Acids or bases: For bromine substitution reactions.
Major Products: The major product is the desired 2-(5-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide . Side products may include regioisomers or unreacted starting materials.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its indole and phenolic moieties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, potentially related to its indole and phenolic functionalities.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-3-6-17-14(11-15)8-10-21(17)12-18(23)20-9-7-13-1-4-16(22)5-2-13/h1-6,8,10-11,22H,7,9,12H2,(H,20,23) |
InChI Key |
FCEAQCNOAHXJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10987985.png)
![4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one](/img/structure/B10987990.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine](/img/structure/B10987995.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987997.png)
![4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10987998.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10988014.png)

![ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10988032.png)
![4-(4-fluorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10988040.png)
![Methyl 3-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B10988050.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10988060.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10988063.png)
![3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B10988067.png)
